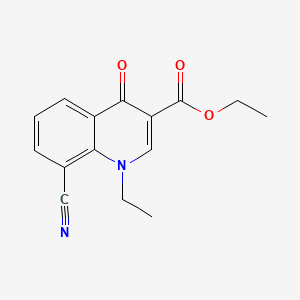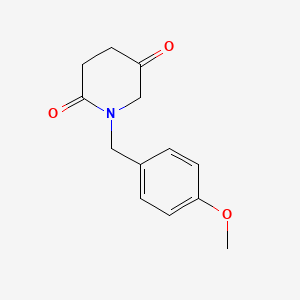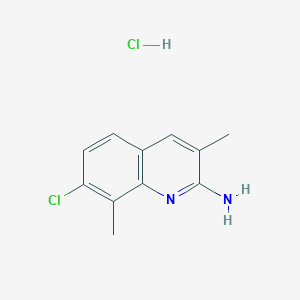
N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group makes this compound particularly interesting for various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid-phase synthesis techniques to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine .
Wissenschaftliche Forschungsanwendungen
N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The Boc group provides stability and protects the amine functionality during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-amine
- N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-ethanamine
Uniqueness
N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the Boc group provides protection during synthetic transformations .
Eigenschaften
Molekularformel |
C10H14F3N3O2 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
tert-butyl N-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-4-6-5-15-16-7(6)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
PMDWJOOVBDAUON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(NN=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)


![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)


![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)





